2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine is a complex organic compound that features a tetrazole ring, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction often requires the in situ generation of hydrazoic acid, which can be hazardous and requires careful handling .
The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzoyl chloride derivative . The final step involves the coupling of the tetrazole and piperidine intermediates with a pyridine derivative containing a trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize the use of hazardous reagents. Continuous flow chemistry and the use of safer solvents and catalysts are potential strategies for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically avoided due to the stability of the tetrazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to certain enzymes or receptors . The piperidine ring can enhance the compound’s binding affinity and selectivity . The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Tetrazol-5-yl)pyridine: Shares the tetrazole and pyridine rings but lacks the piperidine and trifluoromethyl groups.
1H-1,2,3,4-Tetrazol-5-amine: Contains the tetrazole ring but differs in the other functional groups.
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: Features a triazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of 2-({1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)14-4-5-17(23-11-14)30-16-6-8-27(9-7-16)18(29)13-2-1-3-15(10-13)28-12-24-25-26-28/h1-5,10-12,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEUYHJLSLBJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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